

Commercial Suppliers and Research Applications of (11Z,14Z)-Icosadienoyl-CoA

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Compound of Interest		
Compound Name:	(11Z,14Z)-Icosadienoyl-CoA	
Cat. No.:	B15544347	Get Quote

(11Z,14Z)-Icosadienoyl-CoA, an unsaturated fatty acyl-coenzyme A, is a crucial molecule for various biochemical and cellular studies. This document provides detailed information on its commercial suppliers, potential research applications, and protocols for its use, tailored for researchers, scientists, and drug development professionals.

Commercial Availability

(11Z,14Z)-Icosadienoyl-CoA is available as a research chemical from specialized suppliers. The following table summarizes the key information from prominent vendors.

Supplier	Catalog Number	Molecular Formula	Molecular Weight	Storage	Notes
MedChemEx press	HY-CE00103	C41H70N7O 17P3S	1058.02	Recommend ed conditions in the Certificate of Analysis	For research use only. Not for medical applications.
Hycultec GmbH	HY-CE00103	C41H70N7O 17P3S	1058.02	Room temperature (refer to datasheet for long-term)	



Research Applications

While specific published applications for **(11Z,14Z)-Icosadienoyl-CoA** are not extensively documented, its structure as a di-unsaturated 20-carbon fatty acyl-CoA suggests its involvement in several key areas of lipid metabolism and cell signaling. The corresponding free fatty acid, **(11Z,14Z)**-Eicosadienoic acid, has been shown to possess biological activity, providing a basis for the research applications of its CoA ester.

Potential applications include:

- Enzyme Substrate Assays: Serve as a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases, acyl-CoA dehydrogenases, and elongases.
- Lipid Metabolism Studies: Investigate the pathways of fatty acid elongation and desaturation.
- Inflammation Research: The free fatty acid precursor, (11Z,14Z)-Eicosadienoic acid, is known to inhibit the binding of leukotriene B4 (LTB4) to its receptor, suggesting a role for the CoA derivative in inflammatory pathways.[2]
- Nucleotide Metabolism Research: (11Z,14Z)-Eicosadienoic acid competitively inhibits inosine 5'-monophosphate dehydrogenase, indicating a potential role for its CoA form in regulating nucleotide biosynthesis.[3]
- Lipidomics: Use as an internal standard or for the identification and quantification of this specific acyl-CoA in complex biological samples.

Experimental Protocols

Detailed experimental protocols for the direct use of **(11Z,14Z)-IcosadienoyI-CoA** are not readily available in the public domain. However, based on standard biochemical and cell biology techniques, the following protocols can be adapted for its use.

Enzymatic Assay using (11Z,14Z)-Icosadienoyl-CoA as a Substrate

This protocol provides a general framework for assaying the activity of an enzyme that utilizes a long-chain fatty acyl-CoA as a substrate.



Materials:

- (11Z,14Z)-lcosadienoyl-CoA solution (prepared in an appropriate buffer)
- Purified enzyme or cell lysate containing the enzyme of interest
- Reaction buffer (specific to the enzyme being assayed)
- Detection reagent (e.g., DTNB for detecting free CoA-SH, or a fluorescent probe)
- Microplate reader

Procedure:

- · Prepare Reagents:
 - Dissolve (11Z,14Z)-Icosadienoyl-CoA in the reaction buffer to the desired stock concentration.
 - Prepare serial dilutions of the substrate to determine enzyme kinetics.
 - Prepare the enzyme solution in the reaction buffer.
- Set up the Reaction:
 - In a 96-well plate, add the reaction buffer.
 - Add the (11Z,14Z)-Icosadienoyl-CoA solution to each well.
 - Initiate the reaction by adding the enzyme solution.
- Incubation:
 - Incubate the plate at the optimal temperature for the enzyme for a defined period.
- Detection:
 - Stop the reaction (e.g., by adding a quenching agent).



- Add the detection reagent. For example, if measuring the release of Coenzyme A,
 Ellman's reagent (DTNB) can be used to quantify the free thiol group.
- Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
- Data Analysis:
 - Calculate the enzyme activity based on the change in absorbance or fluorescence over time.
 - If performing kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

In Vitro Synthesis of (11Z,14Z)-Icosadienoyl-CoA

(11Z,14Z)-lcosadienoyl-CoA can be synthesized in the laboratory from its corresponding free fatty acid using an acyl-CoA synthetase.

Materials:

- (11Z,14Z)-Eicosadienoic acid
- Coenzyme A (CoA-SH)
- ATP (Adenosine triphosphate)
- Magnesium chloride (MgCl2)
- Acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa)
- Reaction buffer (e.g., Tris-HCl, pH 7.5)
- Solid-phase extraction (SPE) cartridges for purification

Procedure:

Reaction Setup:



In a reaction tube, combine the reaction buffer, (11Z,14Z)-Eicosadienoic acid (solubilized with a suitable detergent like Triton X-100), CoA-SH, ATP, and MgCl2.

· Enzymatic Reaction:

- Initiate the reaction by adding the acyl-CoA synthetase.
- Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 1-2 hours.

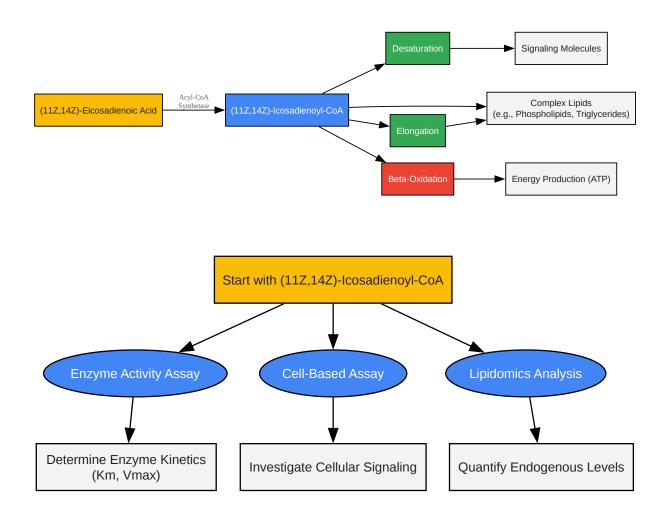
Purification:

- Stop the reaction by adding an acid (e.g., citric acid).
- Purify the synthesized (11Z,14Z)-Icosadienoyl-CoA using a reversed-phase SPE cartridge.
- Wash the cartridge to remove unreacted starting materials.
- Elute the acyl-CoA using an appropriate organic solvent mixture (e.g., methanol/water).
- · Quantification and Storage:
 - Determine the concentration of the purified product using a spectrophotometer (measuring absorbance at 260 nm for the adenine ring of CoA).
 - Store the purified (11Z,14Z)-Icosadienoyl-CoA at -80°C.

Signaling Pathways and Logical Relationships

The involvement of **(11Z,14Z)-Icosadienoyl-CoA** in cellular signaling is likely linked to the metabolic pathways of its corresponding fatty acid and its role as a precursor for more complex lipids.





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